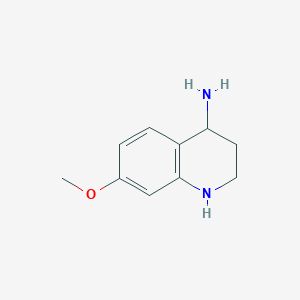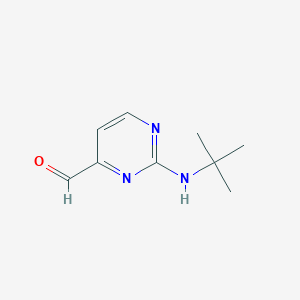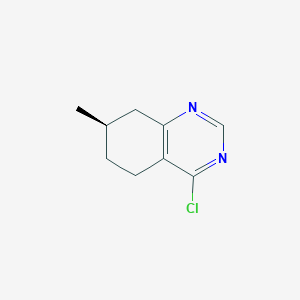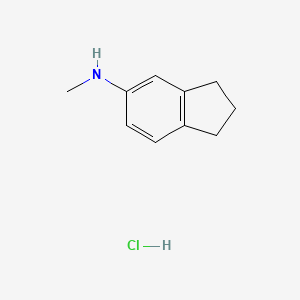
N-Methyl-2,3-dihydro-1H-inden-5-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-2,3-dihydro-1H-inden-5-amine hydrochloride is a chemical compound with a unique structure that includes an indane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2,3-dihydro-1H-inden-5-amine hydrochloride typically involves the reaction of 2,3-dihydro-1H-inden-5-amine with methylating agents under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the methylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-2,3-dihydro-1H-inden-5-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Methyl-2,3-dihydro-1H-inden-5-one, while reduction may produce N-Methyl-2,3-dihydro-1H-inden-5-amine.
Applications De Recherche Scientifique
N-Methyl-2,3-dihydro-1H-inden-5-amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Methyl-2,3-dihydro-1H-inden-5-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
2-Aminoindane: A research chemical with applications in neurologic disorders and psychotherapy.
5-Methoxy-2-Aminoindane: A derivative of 2-Aminoindane with psychoactive properties.
N-Methyl-2-Aminoindane: A related compound with similar structural features and applications.
Uniqueness
N-Methyl-2,3-dihydro-1H-inden-5-amine hydrochloride is unique due to its specific indane backbone and methylation, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H14ClN |
|---|---|
Poids moléculaire |
183.68 g/mol |
Nom IUPAC |
N-methyl-2,3-dihydro-1H-inden-5-amine;hydrochloride |
InChI |
InChI=1S/C10H13N.ClH/c1-11-10-6-5-8-3-2-4-9(8)7-10;/h5-7,11H,2-4H2,1H3;1H |
Clé InChI |
NHHFSCSFZTWSKR-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC2=C(CCC2)C=C1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



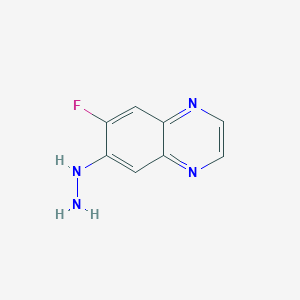
![2-Thia-1-azaspiro[3.5]nonane 2,2-dioxide](/img/structure/B11911754.png)

![N'-[(Trimethylsilyl)oxy]butanimidamide](/img/structure/B11911773.png)
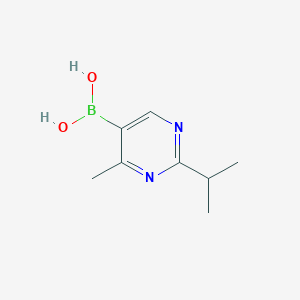




![(3AS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B11911803.png)
